An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide from Metol and Tosyl Chloride
An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide from Metol and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry. The synthesis involves the reaction of metol (also known as N-methyl-p-aminophenol) with tosyl chloride (p-toluenesulfonyl chloride). This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow.
Reaction Overview
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of metol attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. The phenolic hydroxyl group of metol is generally less reactive under these conditions, leading to the formation of the N-sulfonated product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.
| Parameter | Value | Reference |
| Product Name | N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | [1] |
| Molecular Formula | C₁₄H₁₅NO₃S | [2] |
| Molecular Weight | 277.34 g/mol | [2] |
| Appearance | Grey amorphous powder | [1] |
| Yield | 65% | [1] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.55 (d, J = 8.4 Hz, 2H, H-2', H-6'), 6.85 (d, J = 9.0 Hz, 2H, H-2, H-6), 6.67 (d, J = 8.7 Hz, 2H, H-3, H-5), 3.09 (s, 3H, N-CH₃), 2.41 (s, 3H, Ar-CH₃) | [1] |
| IR (KBr, cm⁻¹) | νₘₐₓ 3350 (O-H), 1590 (C=C), 1350, 1150 (SO₂) | [1] |
| EI-MS (m/z) | 277 [M]⁺, 262 [M-CH₃]⁺, 213 [M-SO₂]⁺ | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide from metol and tosyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Metol (p-methylaminophenol) | 150-75-4 | C₇H₉NO | 123.15 |
| Tosyl Chloride (p-toluenesulfonyl chloride) | 98-59-9 | C₇H₇ClO₂S | 190.65 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve metol (1.0 eq.) in a mixture of pyridine (1.1 eq.) and dichloromethane (DCM).
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Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of tosyl chloride (1.05 eq.) in DCM dropwise over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, acidify the reaction mixture with 5 M HCl. Transfer the mixture to a separatory funnel and dilute with DCM.
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Extraction: Wash the organic phase with water. Combine the aqueous layers and back-extract with DCM.
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Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. The parent study reported the product as a grey amorphous powder.[1]
Visualizations
Reaction Scheme:
The synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide from metol and tosyl chloride can be represented by the following reaction scheme:
Caption: Reaction scheme for the synthesis.
Experimental Workflow:
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow diagram.
Safety Considerations
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Tosyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.
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Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.
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Hydrochloric acid is corrosive. Handle with appropriate PPE.
This guide is intended for use by qualified professionals and should be supplemented with standard laboratory safety practices.
